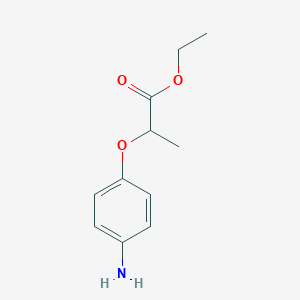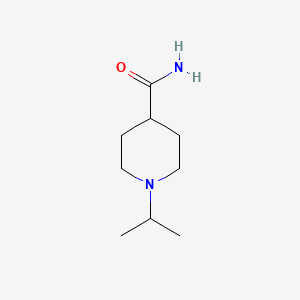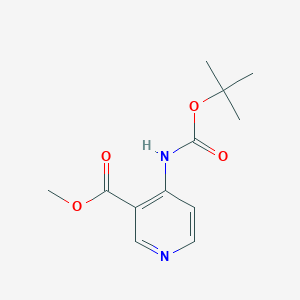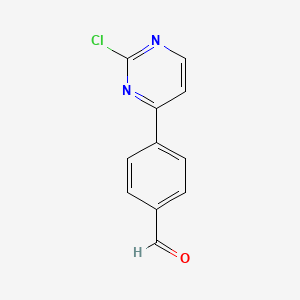
Ethyl 2-(4-aminophenoxy)propanoate
説明
Ethyl 2-(4-aminophenoxy)propanoate, also known as ethyl 2-(4-aminophenoxy)propionate, is an organic compound that belongs to the family of propanoate esters. It is useful in the production of pharmaceuticals and herbicides .
Synthesis Analysis
The synthesis of Ethyl 2-(4-aminophenoxy)propanoate involves reacting a hydroxyaromatic ketone derivative with a 2-substituted alkanoic acid or ester under basic conditions. This is followed by reacting with an amine derivative and conducting a Beckmann Rearrangement with subsequent solvolysis . The reaction is conducted with an anticipated conversion of from about 90% to about 99% with a selectivity of from about 90% to about 98% .Molecular Structure Analysis
The molecular formula of Ethyl 2-(4-aminophenoxy)propanoate is C11H15NO3. Its structure was studied and approved by X-ray single crystal structure determination . The unit cell parameters are a = 8.2104 (6)Å, b = 10.3625 (9)Å, c = 11.9562 (9)Å, α = 101.787 (7), β = 91.849 (6), and γ = 102.755 (7)°, indicating that it was crystallized in the triclinic crystal system .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl 2-(4-aminophenoxy)propanoate include the reaction of a hydroxyaromatic ketone derivative with a 2-substituted alkanoic acid or ester under basic conditions, followed by reacting with an amine derivative and conducting a Beckmann Rearrangement with subsequent solvolysis .科学的研究の応用
Crystal Packing and Interactions
- Ethyl 2-(4-aminophenoxy)propanoate exhibits specific crystal packing characteristics, with studies showing the occurrence of N⋯π and O⋯π interactions and hydrogen bonding. These findings are significant in the understanding of molecular interactions and crystal engineering (Zhang, Wu, & Zhang, 2011).
Herbicidal Applications
- This compound has been synthesized as an analogue of known herbicides, indicating its potential in agricultural applications. The study focused on its synthesis process and herbicidal properties, showing its relevance in agrochemical research (Makino & Yoshioka, 1987).
Anti-inflammatory Effects
- Research on phenolic compounds related to ethyl 2-(4-aminophenoxy)propanoate demonstrated modest anti-inflammatory activities, which enriches the chemical information and opens avenues for medical research in anti-inflammatory treatments (Ren et al., 2021).
Polymorphism in Pharmaceuticals
- Studies on polymorphic forms of related compounds, like ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate, are crucial for understanding the behavior of pharmaceuticals. These studies focus on their physical and chemical characterization, essential for drug development and quality control (Vogt et al., 2013).
Solubility Studies
- The solubility of related compounds like 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide in various solvents has been extensively studied. This research is critical for pharmaceutical formulation and process development (Sheng et al., 2018).
Photophysicochemical Properties
- Research into compounds bearing ethyl 2-(4-aminophenoxy)propanoate groups focuses on their photophysical and photochemical properties, which is significant for applications in materials science and photochemistry (Kuruca et al., 2018).
Synthesis and Characterization
- The synthesis and characterization of compounds related to ethyl 2-(4-aminophenoxy)propanoate are essential for expanding the chemical knowledge base and exploring potential applications in various fields, including pharmaceuticals and materials science (Altowyan et al., 2022).
特性
IUPAC Name |
ethyl 2-(4-aminophenoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-3-14-11(13)8(2)15-10-6-4-9(12)5-7-10/h4-8H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDYVPVMGBZEEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-aminophenoxy)propanoate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![n-[4-Bromophenyl]caprolactam](/img/structure/B3121140.png)





![5-Bromo-2-chloro-4-[(4-fluorophenyl)amino]pyrimidine](/img/structure/B3121181.png)
![(E)-2,3-dihydro-7-methoxy-3,3-dimethylbenzo[b]oxepine-5-carbaldehyde](/img/structure/B3121187.png)

![1-Ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B3121206.png)
